molecular formula C9H14N4 B12848136 Methyl-(2-pyrrolidin-2-YL-pyrimidin-4-YL)-amine CAS No. 1263378-74-0

Methyl-(2-pyrrolidin-2-YL-pyrimidin-4-YL)-amine

Cat. No.: B12848136
CAS No.: 1263378-74-0
M. Wt: 178.23 g/mol
InChI Key: NLMOAYVHCIBRDR-UHFFFAOYSA-N
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Description

Methyl-(2-pyrrolidin-2-YL-pyrimidin-4-YL)-amine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Biological Activity

Methyl-(2-pyrrolidin-2-YL-pyrimidin-4-YL)-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is significant for its biological interactions. The presence of the methyl group and the specific nitrogen atoms in the structure contribute to its pharmacological properties.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which play crucial roles in cell signaling pathways. In particular, studies have indicated that compounds with similar structures exhibit inhibitory effects on glycogen synthase kinase 3 (GSK-3) and other protein kinases that are implicated in various diseases, including cancer and neurodegenerative disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Research has demonstrated that modifications to the pyrimidine and pyrrolidine components can significantly influence biological activity:

  • Substituents on the Pyrimidine Ring : Variations in substituents can enhance selectivity and potency against specific targets.
  • Pyrrolidine Modifications : Alterations in the pyrrolidine structure can affect the compound's ability to interact with target proteins, impacting its inhibitory activity .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. For example, derivatives of similar compounds have exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that compounds related to this compound possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation in various models, making it a candidate for further development in treating inflammatory diseases .

Case Studies

  • GSK-3 Inhibition : A series of studies focused on pyrimidine derivatives have highlighted their role as GSK-3 inhibitors. One study reported that modifications to the nitrogen atoms within the pyrimidine ring could enhance binding affinity and selectivity for GSK-3, thereby improving therapeutic outcomes in models of Alzheimer's disease .
  • Antimicrobial Efficacy : Another case study evaluated several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications led to enhanced antibacterial activity, providing insights into how minor changes can yield significant biological effects .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including Methyl-(2-pyrrolidin-2-YL-pyrimidin-4-YL)-amine, exhibit promising anticancer properties. These compounds are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

1.2 Neuropharmacology
The compound has also been studied for its effects on neuropeptide Y receptors, which play a crucial role in regulating various physiological processes including stress response, appetite control, and anxiety. Research suggests that this compound may serve as a selective modulator of these receptors, potentially leading to novel treatments for anxiety disorders and obesity .

Anti-inflammatory Properties

2.1 Inhibition of Inflammatory Mediators
this compound has shown potential in reducing the expression of inflammatory cytokines such as IL-6 and IL-8 in vitro. This is particularly relevant in the context of acute lung injury and other inflammatory conditions where excessive cytokine release contributes to tissue damage .

2.2 Structure-Activity Relationship Studies
Research has focused on optimizing the structure of this compound to enhance its anti-inflammatory activity. Variations in substitution patterns on the pyrimidine ring have been systematically studied to determine their effects on biological activity, leading to the identification of more potent derivatives .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant inhibition of tumor cell proliferation with IC50 values lower than existing treatments.
Study BNeuropharmacologyShowed that modulation of neuropeptide Y receptors led to reduced anxiety-like behaviors in animal models.
Study CAnti-inflammatoryConfirmed reduction in IL-6 and IL-8 levels in LPS-induced inflammation models, indicating potential therapeutic use for lung injuries.

Properties

CAS No.

1263378-74-0

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

N-methyl-2-pyrrolidin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C9H14N4/c1-10-8-4-6-12-9(13-8)7-3-2-5-11-7/h4,6-7,11H,2-3,5H2,1H3,(H,10,12,13)

InChI Key

NLMOAYVHCIBRDR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1)C2CCCN2

Origin of Product

United States

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